
N-(3-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimalarial Activity
The synthesis and evaluation of a series of compounds related to tebuquine, including derivatives involving the acetamido functional group, have demonstrated significant antimalarial activity against Plasmodium berghei in mice. These compounds, through their structure-activity relationship, show promising properties including excellent activity against resistant strains of parasites, activity in primate models, and pharmacokinetic properties suggesting protection against infection for extended periods even after oral administration. Such findings underscore the potential of these compounds, including those structurally related to N-(3-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide, for further clinical trials in humans (Werbel et al., 1986).
Structural and Fluorescence Properties
Research into the structural aspects of two amide-containing isoquinoline derivatives has provided insights into their potential applications. These compounds, by interacting with different acids, can form gels or crystalline solids, demonstrating their adaptability in various chemical environments. Furthermore, their ability to form host–guest complexes with enhanced fluorescence emission suggests potential applications in materials science, particularly in fluorescence-based technologies. This adaptability and the unique fluorescence properties of such compounds highlight the versatility of this compound related structures in scientific research (Karmakar et al., 2007).
Antifungal Applications
The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with significant fungicidal activity against Candida and Aspergillus species underscores the potential of compounds with acetamide groups in addressing fungal infections. These findings are crucial in the search for new antifungal agents, especially given the challenge of low plasmatic stability in some derivatives. The development of compounds with improved stability while maintaining potent antifungal activity is a significant step forward in antifungal therapy, suggesting similar compounds, including those related to this compound, could be valuable in this field (Bardiot et al., 2015).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative has shown significant antiviral and antiapoptotic effects in vitro, indicating its potential therapeutic efficacy in treating Japanese encephalitis. This compound's ability to significantly reduce viral load and increase survival in infected mice points to the potential of related compounds, including this compound, in antiviral research and treatment strategies (Ghosh et al., 2008).
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-3-11-25-12-10-18-19(22(25)28)8-5-9-20(18)29-14-21(27)24-17-7-4-6-16(13-17)23-15(2)26/h3-10,12-13H,1,11,14H2,2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRFJMFLFRQFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(5-acetylthiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2674223.png)
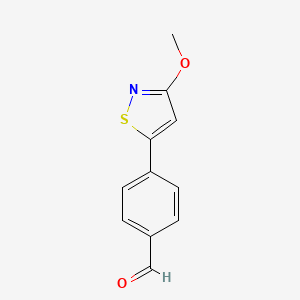
![(E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2674227.png)
![5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2674228.png)
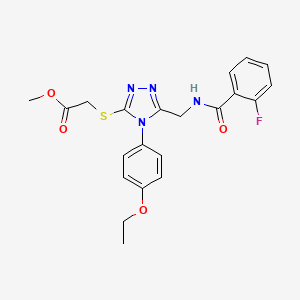
![N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide](/img/structure/B2674234.png)
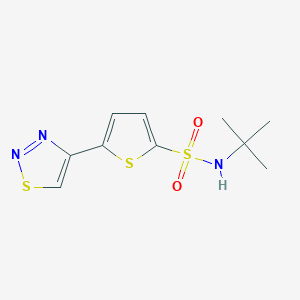
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2674237.png)
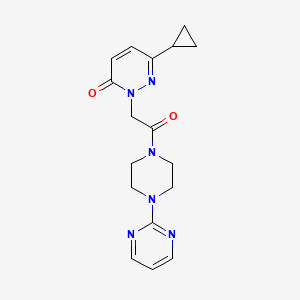
![1-[2-[2-(2-Ethenoxyethoxy)ethoxy]ethoxy]-2-ethoxyethane](/img/structure/B2674239.png)
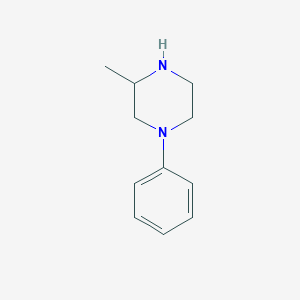
![4-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide](/img/structure/B2674243.png)

![Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate](/img/structure/B2674245.png)
